molecular formula C25H26ClN3O5 B5493163 2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

Cat. No. B5493163
M. Wt: 483.9 g/mol
InChI Key: QUXDTLCCYQKOTF-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a piperidine ring (a common motif in many pharmaceuticals), a pyridazinone group (which is a type of heterocyclic amine), and a chlorophenyl group. The presence of these groups suggests that the compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the piperidine ring, for example, could make it susceptible to reactions with acids or bases .

Future Directions

The potential biological activity of this compound makes it an interesting target for future research. Studies could be conducted to determine its exact mechanism of action, its potential uses in medicine, and its safety profile .

properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c1-33-21-9-3-17(15-22(21)34-2)20-8-10-23(30)29(27-20)16-24(31)28-13-11-25(32,12-14-28)18-4-6-19(26)7-5-18/h3-10,15,32H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXDTLCCYQKOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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